molecular formula C7H16N2O2 B13402671 (S)-3-Amino-4-(trimethylammonio)butyrate

(S)-3-Amino-4-(trimethylammonio)butyrate

Cat. No.: B13402671
M. Wt: 160.21 g/mol
InChI Key: DAWBGYHPBBDHMQ-LURJTMIESA-N
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Description

(S)-Amino Carnitine is a derivative of carnitine, a naturally occurring compound that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation This process is essential for energy production in cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Amino Carnitine typically involves the biotransformation of precursors such as 4-butyrobetaine. This process can be catalyzed by enzymes or whole cells, often using genetically engineered strains of bacteria like Escherichia coli. These strains are designed to enhance the production yield and enantiomeric purity of (S)-Amino Carnitine .

Industrial Production Methods

Industrial production of (S)-Amino Carnitine often employs biotechnological processes due to their efficiency and high yield. For example, Lonza AG has developed a large-scale bioprocess that produces optically pure L-carnitine with a yield of 99.5% and an enantiomeric excess of over 99.9% . This process involves the biotransformation of 4-butyrobetaine to L-carnitine, which can then be further modified to produce (S)-Amino Carnitine.

Chemical Reactions Analysis

Types of Reactions

(S)-Amino Carnitine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its functionalization and application in different fields.

Common Reagents and Conditions

Common reagents used in the reactions involving (S)-Amino Carnitine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of (S)-Amino Carnitine depend on the specific reagents and conditions used. For example, oxidation reactions can produce carnitine derivatives with enhanced antioxidant properties, while reduction reactions can yield compounds with improved bioavailability .

Scientific Research Applications

(S)-Amino Carnitine has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of (S)-Amino Carnitine involves the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is facilitated by the carnitine shuttle, which includes carnitine palmitoyltransferase I and II (CPT I and II) and carnitine-acylcarnitine translocase. By enhancing fatty acid oxidation, (S)-Amino Carnitine helps in energy production and reduces the accumulation of fatty acids in tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Amino Carnitine is unique due to its specific structural modifications, which enhance its bioavailability and functional properties. Unlike other carnitine derivatives, (S)-Amino Carnitine has shown potential in targeted therapeutic applications, particularly in metabolic and neurodegenerative diseases .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

(3S)-3-amino-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C7H16N2O2/c1-9(2,3)5-6(8)4-7(10)11/h6H,4-5,8H2,1-3H3/t6-/m0/s1

InChI Key

DAWBGYHPBBDHMQ-LURJTMIESA-N

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)[O-])N

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])N

Origin of Product

United States

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